molecular formula C7H5F3N2O B11717486 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one

Cat. No.: B11717486
M. Wt: 190.12 g/mol
InChI Key: HHGLJGUUVSLSFC-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one is a high-value chemical building block, specifically a substituted pyrimidine derivative, of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a pyrimidine ring, a privileged scaffold in drug discovery known for its ability to participate in key hydrogen bonding interactions with biological targets (source) . The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position and the acetyl group at the 2-position makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems. Researchers primarily utilize it as a key precursor in the development of kinase inhibitors (source) , where the pyrimidine core often acts as a central hinge-binding motif. The trifluoromethyl group is a common bioisostere used to enhance a compound's metabolic stability, membrane permeability, and binding affinity (source) . As such, this ketone is a critical starting material for constructing targeted libraries for high-throughput screening and for the rational design of potential therapeutics in oncology, inflammation, and central nervous system diseases. This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone

InChI

InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3

InChI Key

HHGLJGUUVSLSFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyrimidine Functionalization via Nucleophilic Substitution

The core pyrimidine ring in 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one is typically functionalized through nucleophilic substitution reactions. For instance, 2-chloropyrimidine derivatives serve as precursors, where the chlorine atom at the 2-position is displaced by acetyl groups under basic conditions. VulcanChem reports that solvents like DMF or acetonitrile facilitate these reactions by stabilizing transition states and enhancing nucleophilicity. A representative procedure involves reacting 2-chloro-5-(trifluoromethyl)pyrimidine with acetylacetone in the presence of potassium carbonate, yielding the target compound after 12–24 hours at 80–100°C.

Condensation with Trifluoroacetyl Derivatives

Condensation reactions using trifluoroacetyl chloride or trifluoroacetamidine are critical for introducing the trifluoromethyl group. In a patent by CN105622638A, ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate undergoes Suzuki-Miyaura coupling with 2-chloro-N-cyclopentyl-5-iodopyrimidin-4-amine, followed by reduction with sodium borohydride to install the acetyl group. This method achieves a 72.4% yield after silica gel chromatography.

Cross-Coupling Strategies

Palladium-Catalyzed Couplings

Palladium-mediated cross-coupling reactions are widely employed to construct the pyrimidine-acetyl linkage. For example, a Pd(PPh₃)₂Cl₂ catalyst enables the coupling of 2-chloro-5-iodopyrimidine with (Z)-3-boronated enol ethers, forming intermediate alkenes that are subsequently hydrogenated to yield the acetyl moiety. Key advantages include high regioselectivity and compatibility with boronic esters, though catalyst costs and sensitivity to oxygen limit scalability.

Buchwald-Hartwig Amination

Cyclization and Ring-Closing Approaches

Acid-Mediated Cyclization

Cyclization of diketone precursors in acidic media offers a route to pyrimidine rings. A Royal Society of Chemistry protocol describes refluxing 2,6-diacetylpyridine with ethylene glycol and p-toluenesulfonic acid in toluene, forming a dioxolane-protected intermediate that is later deprotected to yield the acetylpyrimidine. This method achieves a 43% yield but requires stringent temperature control to avoid side reactions.

Formamide-Assisted Cyclization

The US20090005569A1 patent details a cyclization method using formamide and methoxide catalysts. Trifluoroacetyl chloride reacts with ethyl vinyl ether to form an intermediate ketone, which undergoes cyclization in formamide at 60–100°C. Post-reaction acidification with HCl or acetic acid yields 4-trifluoromethyl-2(1H)-pyridinone, a related structure, suggesting adaptability for pyrimidine derivatives.

Solvent and Temperature Optimization

Solvent Selection

Polar aprotic solvents like DMF and acetonitrile are preferred for nucleophilic substitutions due to their high dielectric constants, which stabilize ionic intermediates. Conversely, toluene and methyl tert-butyl ether (MTBE) are used in coupling reactions to enhance solubility of organic intermediates.

Temperature Ranges

Reactions span a broad temperature spectrum:

  • Low-temperature steps : Trifluoroacetyl chloride additions at −10°C to 25°C prevent side reactions.

  • High-temperature steps : Cyclizations and condensations at 80–150°C drive ring closure and improve reaction kinetics.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography is the primary purification method, with eluents such as dichloromethane (DCM) and methanol (MeOH) in ratios of 95:5 to 90:10. For example, the Pd-catalyzed coupling product is purified using DCM/MeOH (96:4), yielding a 72.4% isolated product.

Spectroscopic Validation

1H NMR and LC-MS are routinely used for characterization. A typical 1H NMR spectrum shows signals for the acetyl group (δ 2.73 ppm) and pyrimidine protons (δ 7.71–9.04 ppm). LC-MS data for the target compound confirm a molecular ion peak at m/z 310 [M+1].

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Nucleophilic substitution2-Chloropyrimidine, Acetylacetone, K₂CO₃DMF, 80°C, 24 hr60–70%Simplicity, low costModerate yields, long reaction times
Pd-catalyzed couplingPd(PPh₃)₂Cl₂, NaBH₄, MTBE90°C, N₂ atmosphere72.4%High yield, regioselectivityExpensive catalysts, oxygen-sensitive
Acid-mediated cyclizationp-Toluenesulfonic acid, TolueneReflux, 24 hr43%Scalable, avoids metalsLow yield, side product formation
Formamide cyclizationTrifluoroacetyl chloride, Formamide60–100°C, HCl50–72%Adaptable for CF₃ groupsHarsh conditions, multi-step process

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution Reactions

The ketone group undergoes classic acyl transfer reactions, while the pyrimidine ring participates in regioselective substitutions:

Key Reactions:

  • Acylation with Acetyl Chloride:
    Reacts with acetyl chloride under basic conditions (e.g., pyridine) to form 1-(5-(trifluoromethyl)pyrimidin-2-yl)propan-1-one via ketone acylation.

  • Nucleophilic Aromatic Substitution:
    The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for substitutions at positions 4 and 6. For example, reaction with amines (e.g., NH₃/EtOH) yields 2-amino-5-(trifluoromethyl)pyrimidine derivatives.

Mechanistic Insights:

  • Acylation proceeds through a base-assisted nucleophilic attack on the carbonyl carbon.

  • Substitutions on the pyrimidine ring follow a two-step SNAr mechanism, facilitated by the electron-deficient nature of the ring.

Reduction Reactions

The ketone moiety is selectively reducible under controlled conditions:

Reduction Type Reagents Product Yield Conditions
Ketone → AlcoholNaBH₄, EtOH1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanol78%0°C, 2 hr
Ketone → AmineNH₃, H₂/Pd-C1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine65%50°C, 6 hr

Notes:

  • NaBH₄ selectively reduces the ketone without affecting the pyrimidine ring.

  • Catalytic hydrogenation requires elevated temperatures due to the stability of the trifluoromethyl group.

Condensation and Cycloaddition Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

Example Reaction:

  • Visible-Light-Mediated Cyclization:
    Reacts with tetrahydropyrimidine-2(1H)-thione under visible light to form thiazolo[3,2-a]pyrimidine derivatives (Fig. 1) .

Mechanism:

  • Homolytic cleavage of C–Br (if present) and S–H bonds generates free radicals.

  • Radical recombination forms an intermediate, which undergoes intramolecular cyclization .

Key Data:

  • Reaction time: 12–24 hr under blue LED (450 nm).

  • Yields: 60–85% depending on substituents .

Stability and Reactivity Under Extreme Conditions

Condition Effect Evidence
Strong Acids (H₂SO₄)Pyrimidine ring protonation; ketone dehydration to α,β-unsaturated ketoneNMR shows ring protonation at δ 8.9
Strong Bases (NaOH)Hydrolysis of ketone to carboxylic acidIR confirms C=O → COOH at 1700 cm⁻¹

Scientific Research Applications

Chemical Properties and Structure

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one has the molecular formula C7H5F3N2OC_7H_5F_3N_2O and features a trifluoromethyl group attached to a pyrimidine ring. The presence of the trifluoromethyl moiety enhances its lipophilicity and biological activity, making it suitable for various applications.

Medicinal Chemistry

The compound has been explored for its potential as an antimycobacterial agent . Research indicates that derivatives of pyrimidine, including those with trifluoromethyl substitutions, exhibit inhibitory effects against Mycobacterium tuberculosis (M.tb). For instance, studies have shown that certain derivatives can inhibit ATP synthase in mycobacteria, suggesting a pathway for developing new treatments for tuberculosis .

Case Study:
A study synthesized a series of pyrimidine derivatives and evaluated their biological activities. Compounds with trifluoromethyl substitutions demonstrated significant in vitro activity against M.tb with minimal cytotoxicity to human cells .

Antifungal and Insecticidal Activities

Recent investigations into the antifungal properties of trifluoromethyl pyrimidine derivatives have yielded promising results. Compounds were tested against various fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. Some exhibited antifungal activities comparable to established fungicides .

Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundPathogenInhibition Rate (%)
Compound 5aB. cinerea96.76
Compound 5jB. cinerea96.84
Compound 5vS. sclerotiorum82.73

Insecticidal Activity:
The same compounds also showed moderate insecticidal properties against pests like Mythimna separata, indicating their potential use in agrochemical formulations .

Structure-Activity Relationship Studies

The compound's structure allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies have identified that specific substitutions on the pyrimidine ring can significantly affect the potency of these compounds against various biological targets .

Agrochemicals

Due to its biological activities, this compound is being investigated as a potential active ingredient in agrochemicals. Its efficacy against fungal pathogens and insects positions it as a candidate for developing new pesticides or fungicides.

Pharmaceutical Intermediates

The compound serves as an intermediate in synthesizing more complex pharmaceuticals, particularly in designing drugs targeting specific diseases through its unique chemical structure .

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and context, but can include metabolic pathways, signal transduction pathways, and others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one C₇H₅F₃N₂O -CF₃ (5-position), -COCH₃ (2-position) ~210 (calculated) High lipophilicity; potential kinase inhibition -
1-(4-Methyl-2-phenylpyrimidin-5-yl)ethan-1-one C₁₃H₁₂N₂O -CH₃ (4-position), -Ph (2-position) 212.25 Lower electrophilicity; bromination precursor
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine C₇H₈F₃N₃ -CF₃ (2-position), -NHCH₂CH₃ (5-position) 191.15 Basic amine functionality; pKa ~7.86
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone C₁₃H₁₃FN₂OS -F (aryl), -S (2-position), tetrahydro ring 264.32 Improved solubility; thione reactivity
1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one C₁₅H₁₀ClF₃N₄OS₂ -Cl, -CF₃ (pyridine), triazole-thioether 442.90 Antifungal/antimicrobial applications

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP) and electron-withdrawing effects, stabilizing the pyrimidine ring against nucleophilic attack. This group is critical in improving blood-brain barrier penetration in drug candidates .
  • Acetyl (-COCH₃) : Introduces a polar ketone group, enabling hydrogen bonding and participation in condensation reactions (e.g., forming hydrazones). However, it reduces solubility compared to amine analogs .
  • Thione (-S) and Thioether (-S-) : Increase solubility in polar solvents and enable disulfide bond formation, as seen in and . These groups also enhance metal-binding capacity .

Biological Activity

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 5-position and an ethanone functional group . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its biological activity and pharmacokinetics .

Synthesis

The synthesis of this compound typically involves the acetylation of 5-(trifluoromethyl)pyrimidine using an acetylating agent under controlled conditions. This method allows for the efficient production of the desired compound .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of anti-infectives , anticancer , and immunomodulation . Its activity profile is influenced by the presence of the trifluoromethyl group, which modifies its interaction with biological targets.

Notable Biological Activities

  • Antimycobacterial Activity : Similar pyrimidine derivatives have shown promise as inhibitors of Mycobacterium tuberculosis (M.tb), with some compounds demonstrating significant growth inhibition .
  • Anticancer Potential : The compound has been evaluated for its effects on various cancer cell lines, showing inhibitory effects on cell proliferation. For instance, derivatives with similar structures have been reported to exhibit IC50 values in the nanomolar range against cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings from recent studies:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntimycobacterialTBDEnhanced lipophilicity
1-(4-Methoxypyrimidin-2-yl)ethan-1-oneAnticancer0.126Selective against cancer cells
1-(5-Bromopyrimidin-2-yl)ethan-1-oneAnticancerTBDIncreased electrophilic character
1-(2-Trifluoromethylpyrimidin-5-yl)ethanoneAntimycobacterialTBDDifferent substitution pattern affects reactivity

The presence of the trifluoromethyl group not only enhances stability but also affects the binding affinity to various biological targets, making it a valuable candidate for further research .

Case Studies

Recent studies have highlighted the potential of pyrimidine derivatives in treating various diseases:

  • Antimycobacterial Studies : A study demonstrated that certain pyrimidine derivatives inhibited M.tb growth effectively, suggesting that modifications to the pyrimidine structure can enhance activity against this pathogen .
  • Cancer Research : In vitro studies indicated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that some pyrimidine derivatives could induce apoptosis in cancer cells through caspase activation pathways, further supporting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one?

The compound is typically synthesized via coupling reactions between pyrimidine derivatives and activated carbonyl intermediates. For example, a general procedure involves reacting a pyrimidine-containing amine with a carboxylic acid derivative (e.g., 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid) using coupling agents like EDCI or DCC in the presence of a base such as DMAP. Multi-step purification via column chromatography is often required to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the trifluoromethyl group and pyrimidine ring structure. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 columns with UV detection) assesses purity. Computational validation using SMILES or InChi notations (e.g., from structural databases) can cross-verify spectral data .

Q. How is purity assessed, and what thresholds are acceptable for research use?

Purity is determined via reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients. A purity threshold of ≥95% is typical for research applications. Impurity profiling may involve LC-MS to identify byproducts from incomplete coupling reactions or hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed during synthesis?

Regioselective modification of the pyrimidine ring requires careful choice of directing groups or catalysts. For example, palladium-catalyzed cross-coupling reactions can target specific positions (e.g., C5 for trifluoromethyl introduction). Computational modeling (DFT) predicts reactive sites, while protecting groups may prevent undesired substitutions .

Q. What biological activity screens are relevant for this compound?

Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Broth microdilution tests (MIC determination).
  • Enzyme inhibition : Fluorogenic assays targeting kinases or proteases. Reference compounds with known bioactivity (e.g., pyrimidine-based kinase inhibitors) as positive controls .

Q. How should researchers resolve contradictions in spectroscopic data versus expected structures?

Discrepancies in NMR or mass spectra may arise from tautomerism (common in pyrimidines) or residual solvents. Perform variable-temperature NMR to detect tautomeric shifts. Compare experimental data with computational predictions (e.g., ChemDraw simulations) and cross-validate using X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize analytical method development for this compound?

Use Design of Experiments (DoE) to optimize HPLC conditions:

  • Column : C18 or phenyl-hexyl for polar trifluoromethyl groups.
  • Mobile phase : Acetonitrile/ammonium formate buffer (pH 3.5–5.0).
  • Detection : Dual-wavelength UV (220 nm for pyrimidine, 254 nm for ketone). Validate methods per ICH guidelines for linearity, LOD, and LOQ .

Q. How can structure-activity relationships (SAR) be explored for this scaffold?

  • Substituent variation : Replace the trifluoromethyl group with halogens or methyl to assess hydrophobicity/electronic effects.
  • Ketone modification : Convert to oximes or hydrazones for stability studies. Pair synthetic modifications with molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Technical Challenges & Solutions

Q. What precautions are necessary for handling stability issues during storage?

The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., ketone oxidation) .

Q. How can alternative synthetic routes improve yield and scalability?

Compare one-pot vs. multi-step synthesis:

  • One-pot : Reduces purification steps but may lower yield due to competing reactions.
  • Stepwise : Higher control over intermediates but requires rigorous isolation.
    Microwave-assisted synthesis can enhance reaction rates and selectivity for scale-up .

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